methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate
Description
Properties
IUPAC Name |
methyl N-[(4-bromophenyl)-(methoxycarbonylamino)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-17-10(15)13-9(14-11(16)18-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXTCSQIBOUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate, also known by its CAS number 303061-58-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C11H13BrN2O4
- Molecular Weight : 317.14 g/mol
- Structure : The compound features a bromophenyl group attached to a methoxycarbonylamino methyl carbamate moiety, contributing to its unique biological profile.
Antimicrobial Properties
Recent studies have indicated that derivatives of bromophenyl compounds exhibit notable antimicrobial activity. For instance, research on related compounds has shown effectiveness against various strains of bacteria and fungi. Specifically, derivatives similar to this compound have demonstrated activity against Candida albicans, suggesting potential applications in antifungal treatments .
Antioxidant Activity
Compounds containing the bromophenyl moiety have been reported to possess antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. Investigations into the mechanisms of action reveal that such compounds may inhibit oxidative enzymes and reduce free radical formation .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like tyrosinase, which plays a role in melanin production. This inhibition can lead to applications in skin whitening products and treatments for hyperpigmentation .
- Signal Transduction Pathways : The compound may affect signaling pathways involved in cell proliferation and apoptosis. For example, it has been suggested that it could modulate pathways related to cyclic AMP (cAMP) and protein kinase A (PKA), influencing cellular responses to external stimuli .
Study on Antifungal Activity
A significant study focused on the antifungal properties of bromophenyl derivatives demonstrated that these compounds could reduce the viability of Candida albicans in vitro. The study utilized flow cytometry to assess cell viability and found that treatment with this compound significantly decreased fungal growth .
Study on Antioxidant Mechanisms
Another investigation assessed the antioxidant capacity of related compounds using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that these compounds effectively reduced oxidative stress markers in cellular models, supporting their potential as therapeutic agents against oxidative damage .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C11H13BrN2O4 |
| Molecular Weight | 317.14 g/mol |
| Antimicrobial Activity | Effective against Candida albicans |
| Antioxidant Activity | Significant reduction in oxidative stress markers |
| Mechanism of Action | Inhibition of tyrosinase; modulation of cAMP/PKA pathways |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Electronic and Steric Effects
- Halogen Substitution : Replacement of bromine with chlorine (e.g., Methyl N-(4-chlorophenyl)carbamate) reduces steric hindrance and alters electronic properties, impacting crystal packing and bioactivity .
- Thiocarbamate vs. Carbamate : Thiocarbamates (e.g., N-(4-bromophenyl)methoxycarbothioamide) exhibit distinct spectroscopic profiles (e.g., IR C=S stretch at ~1200 cm⁻¹ vs. C=O at ~1700 cm⁻¹) and lower thermal stability .
Bioactivity Trends
- Carbamates with Sulfonyl Groups: Methyl N-{4-[(methoxycarbonyl)aminosulfonyl]phenyl}carbamate shows enhanced solubility in polar solvents, making it suitable for formulations requiring rapid dissolution .
- Thioxomethyl Derivatives: Ethyl N-[[[(4-bromophenyl)methyl]amino]thioxomethyl]carbamate may exhibit stronger enzyme-binding affinity due to sulfur’s nucleophilic character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
